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molecular formula C12H12FNO2 B8806756 3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester

3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester

Cat. No. B8806756
M. Wt: 221.23 g/mol
InChI Key: FEESKGKMZVPTOX-UHFFFAOYSA-N
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Patent
US08053463B2

Procedure details

Into a flask, (E)-3-(5-fluoro-1H-indol-3-yl)-acrylic acid methyl ester (2, 530.00 mg, 0.0024178 mol) was dissolved in 14.69 mL methanol. Palladium (10% on activated carbon, 25.73 mg, 0.0002418 mol) was added and the reaction was stirred under an atmosphere of hydrogen overnight. TLC analysis showed complete conversion to a new product. The mixture was filtered and concentrated under reduced pressure to provide the desired compound (3, 500 mg, 93.4%). 1H NMR consistent with desired compound. MS(ESI) [M+H+]+=222.0.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
14.69 mL
Type
solvent
Reaction Step One
Quantity
25.73 mg
Type
catalyst
Reaction Step Two
Yield
93.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])/[CH:4]=[CH:5]/[C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([F:15])[CH:13]=2)[NH:8][CH:7]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([F:15])[CH:13]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
COC(\C=C\C1=CNC2=CC=C(C=C12)F)=O
Name
Quantity
14.69 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25.73 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CCC1=CNC2=CC=C(C=C12)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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